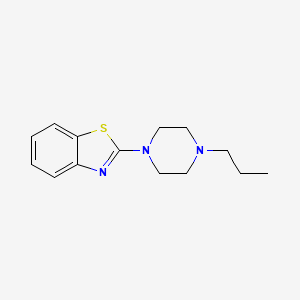
2-(4-Propyl-1-piperazinyl)benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Propyl-1-piperazinyl)benzothiazole is a heterocyclic compound that features a benzothiazole ring fused with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antibacterial properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propyl-1-piperazinyl)benzothiazole typically involves multi-step procedures. One common method includes the reaction of 2-chlorobenzothiazole with 1-propylpiperazine under reflux conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the nucleophilic substitution reaction, yielding the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
2-(4-Propyl-1-piperazinyl)benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzothiazole ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces the corresponding amines .
科学的研究の応用
2-(4-Propyl-1-piperazinyl)benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-(4-Propyl-1-piperazinyl)benzothiazole involves its interaction with specific molecular targets. In cancer cells, it is believed to inhibit proliferative pathways, leading to cell death. The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to bacterial cell death .
類似化合物との比較
Similar Compounds
- 2-(4-Methyl-1-piperazinyl)benzothiazole
- 2-(4-Ethyl-1-piperazinyl)benzothiazole
- 2-(4-Butyl-1-piperazinyl)benzothiazole
Uniqueness
2-(4-Propyl-1-piperazinyl)benzothiazole is unique due to its specific propyl substitution on the piperazine ring, which can influence its biological activity and chemical reactivity. This makes it distinct from other similar compounds with different alkyl substitutions .
特性
CAS番号 |
769907-98-4 |
|---|---|
分子式 |
C14H19N3S |
分子量 |
261.39 g/mol |
IUPAC名 |
2-(4-propylpiperazin-1-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H19N3S/c1-2-7-16-8-10-17(11-9-16)14-15-12-5-3-4-6-13(12)18-14/h3-6H,2,7-11H2,1H3 |
InChIキー |
GFDOJPATDMGMDH-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCN(CC1)C2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



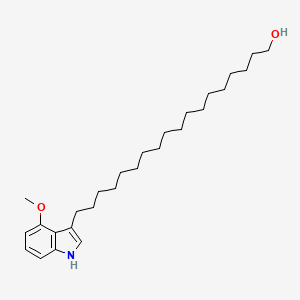
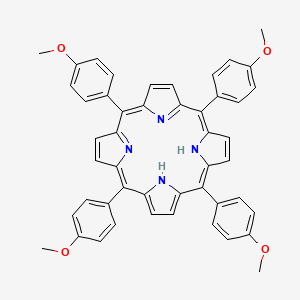
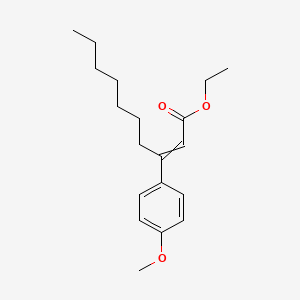
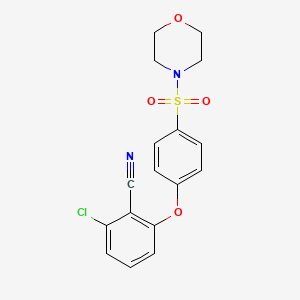
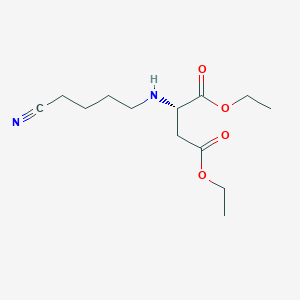
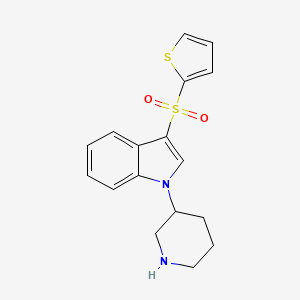
![1,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B15158207.png)

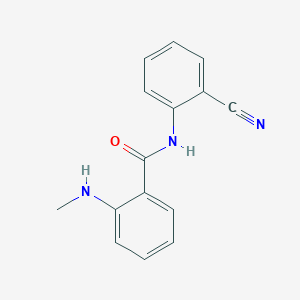
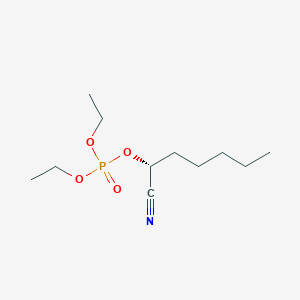
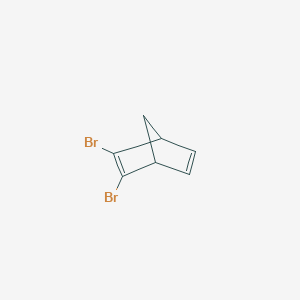
![(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]acetamido}acetamido)acetic acid](/img/structure/B15158251.png)
![1-Propanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]-](/img/structure/B15158252.png)
